molecular formula C16H21BrO3 B1311983 Ethyl 8-(4-bromophenyl)-8-oxooctanoate CAS No. 362669-43-0

Ethyl 8-(4-bromophenyl)-8-oxooctanoate

Cat. No. B1311983
M. Wt: 341.24 g/mol
InChI Key: ROAGOUNIEVPAAN-UHFFFAOYSA-N
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Description

Ethyl 4-(4-bromophenyl)butanoate is a compound that has been mentioned in various sources . It’s a derivative of phenylacetic acid containing a bromine atom .


Synthesis Analysis

While the exact synthesis of “Ethyl 8-(4-bromophenyl)-8-oxooctanoate” is not available, there are some related synthesis methods available. For instance, pinacol boronic esters, which are valuable building blocks in organic synthesis, have been used in the protodeboronation of alkyl boronic esters . Another method involves the condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .

Scientific Research Applications

Synthetic Applications and Chemical Reactions

  • Aryl radical building blocks, including compounds related to Ethyl 8-(4-bromophenyl)-8-oxooctanoate, are utilized in radical cyclization reactions onto azoles to synthesize tri- and tetra-cyclic heterocycles. This process highlights the compound's role in facilitating the synthesis of complex molecular structures which are valuable in medicinal chemistry and material science (Allin et al., 2005).
  • β-Aryl-α-methylidene-γ-lactones and β-aryl-α-methylidene-γ-lactams, synthesized from intermediates that share structural similarities with Ethyl 8-(4-bromophenyl)-8-oxooctanoate, have demonstrated cytotoxicity against leukemia cell lines. This suggests potential applications in developing anticancer agents (Albrecht et al., 2010).

Bioactivity and Pharmaceutical Applications

  • Novel succinimide derivatives, related structurally to Ethyl 8-(4-bromophenyl)-8-oxooctanoate, have shown promising in vitro antifungal activities. This indicates potential applications in developing new antifungal medications (Cvetković et al., 2019).
  • Nitrogen-containing bromophenols isolated from marine red algae, structurally similar to Ethyl 8-(4-bromophenyl)-8-oxooctanoate, exhibited potent radical scavenging activity. This suggests their utility as natural antioxidants in food and pharmaceutical industries (Li et al., 2012).

Enzymatic and Biological Activities

  • Dimethoxybromophenol derivatives incorporating cyclopropane moieties, which are related to Ethyl 8-(4-bromophenyl)-8-oxooctanoate, were investigated for their inhibitory effects on carbonic anhydrase isoenzymes. These compounds exhibited excellent inhibitory effects, indicating potential for therapeutic applications in diseases related to these enzymes (Boztaş et al., 2015).

Analytical and Material Science Applications

  • The synthesis of novel heterocyclic compounds from 4-(4-Bromophenyl)-4-oxobut-2-enoic Acid, a compound related to Ethyl 8-(4-bromophenyl)-8-oxooctanoate, showcases its utility in creating materials with potential antibacterial activities. This opens avenues in the development of new antimicrobial materials and agents (El-Hashash et al., 2015).

Safety And Hazards

The safety data sheet for a related compound, Ethyl 4-bromophenylacetate, indicates that it is harmful if swallowed and causes serious eye irritation .

Future Directions

While specific future directions for “Ethyl 8-(4-bromophenyl)-8-oxooctanoate” are not available, borinic acids, which are related to the compound you’re asking about, have been studied for their potential uses in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

properties

IUPAC Name

ethyl 8-(4-bromophenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrO3/c1-2-20-16(19)8-6-4-3-5-7-15(18)13-9-11-14(17)12-10-13/h9-12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAGOUNIEVPAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452346
Record name ETHYL 8-(4-BROMOPHENYL)-8-OXOOCTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(4-bromophenyl)-8-oxooctanoate

CAS RN

362669-43-0
Record name Ethyl 4-bromo-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=362669-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ETHYL 8-(4-BROMOPHENYL)-8-OXOOCTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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